molecular formula C14H14BrNO2 B2958753 N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 327075-00-3

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2958753
CAS RN: 327075-00-3
M. Wt: 308.175
InChI Key: JABYCOOMMCQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BFPF, and has been found to have a range of interesting properties that make it useful for various applications.

Scientific Research Applications

Synthesis and Chemistry Applications

"N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" and related compounds are integral to synthetic organic chemistry. For instance, the electrophilic cyanation of aryl and heteroaryl bromides, including the use of related structures, has been highlighted for the efficient synthesis of various benzonitriles. These compounds are significant due to their role as pharmaceutical intermediates, showcasing the importance of such structures in facilitating complex synthetic routes (Anbarasan, Neumann, & Beller, 2011).

Photodynamic Therapy and Cancer Treatment

Compounds structurally akin to "this compound" have been investigated for their utility in photodynamic therapy (PDT) against cancer. A study on zinc phthalocyanine derivatives, which possess similar bromo-functionalized aromatic structures, revealed their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment through PDT. These findings underscore the potential of such compounds in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The antimicrobial properties of compounds containing 4-acetylphenyl fragments, akin to the structure of "this compound", were explored, demonstrating the synthesis of arylsubstituted halogen(thiocyanato)amides. These compounds showed significant antibacterial and antifungal activity, highlighting the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Baranovskyi et al., 2018).

Material Science and Polymer Applications

The synthesis of new coumarin-based fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, involving structures similar to "this compound", demonstrates the compound's relevance in material science. Such initiators are crucial for polymerizations of acrylates, offering pathways to novel materials with potential applications in optoelectronics and sensing technologies (Kulai & Mallet-Ladeira, 2016).

Enzyme Inhibition and Pharmaceutical Research

Research into biphenyl ester derivatives as tyrosinase inhibitors has highlighted the importance of such compounds in pharmaceutical applications, particularly for conditions like hyperpigmentation. By synthesizing and evaluating the inhibitory effects of similar compounds on tyrosinase, researchers have paved the way for developing new therapeutic agents for skin conditions and beyond (Kwong et al., 2017).

properties

IUPAC Name

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABYCOOMMCQRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328647
Record name N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

327075-00-3
Record name N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.